An In-Depth Technical Guide to 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This fused heterocyclic system, consisting of an imidazole ring fused to a pyridine ring, serves as the foundational framework for numerous commercial drugs, including the hypnotic agent Zolpidem, the cardiotonic agent Olprinone, and the proton pump inhibitor Soraprazan.[1][2] The therapeutic versatility of this scaffold is extensive, with derivatives exhibiting a wide spectrum of activities, including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone, providing a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.
PART 1: Core Compound Profile: 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
Chemical Identity and Physicochemical Properties
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone is a key intermediate in the synthesis of more complex molecules within the imidazo[1,2-a]pyridine class. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29096-64-8 | [2][5][6][7] |
| Molecular Formula | C₉H₈N₂O | [5][6] |
| Molecular Weight | 160.17 g/mol | [5][8] |
| Appearance | Brown to yellow solid | [2] |
| Density | 1.21 g/cm³ | [8] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | [2] |
| PSA (Polar Surface Area) | 34.37 Ų | [8] |
| LogP | 1.53690 | [8] |
PART 2: Synthesis and Characterization
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[9] A common and effective approach involves the reaction of a 2-aminopyridine derivative with an α-haloketone.
Representative Synthesis Workflow
A plausible and widely utilized synthetic route to 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone involves the condensation of 2-aminopyridine with an appropriate α-haloketone, such as 1-bromoacetone. This reaction, often referred to as the Tchichibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
Materials:
-
2-Aminopyridine
-
1-Bromoacetone
-
Anhydrous ethanol
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add 1-bromoacetone (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of the Synthetic Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
-
Other Kinase Targets: The versatility of the imidazo[1,2-a]pyridine scaffold allows for the development of inhibitors targeting other critical kinases in cancer progression, such as c-Met and Src family kinases.
Antimicrobial and Antiviral Applications
The imidazo[1,2-a]pyridine nucleus is also a promising scaffold for the development of novel anti-infective agents. Researchers have successfully synthesized derivatives with significant activity against various pathogens, including Mycobacterium tuberculosis.
PART 4: Safety and Handling
-
Hazard Statements (based on similar compounds):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [2]* Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Handling Recommendations:
-
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion and Future Perspectives
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone represents a valuable starting material for the synthesis of a diverse array of biologically active molecules. The inherent drug-like properties of the imidazo[1,2-a]pyridine core make it a highly attractive scaffold for the development of novel therapeutics. Future research will likely focus on the continued exploration of this scaffold to generate new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and infectious diseases. The ease of chemical modification of the core structure provides a fertile ground for the application of combinatorial chemistry and structure-activity relationship (SAR) studies to optimize lead compounds.
References
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Hoffman Fine Chemicals. (n.d.). 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone. Retrieved from [Link]
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Chemsrc. (n.d.). Ethanone, 1-imidazo[1,2-a]pyridin-3-yl-. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
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PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][5][8]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]
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MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
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NIH. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
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RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
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NIH. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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NIH. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]
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NIH. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]
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NIH. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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